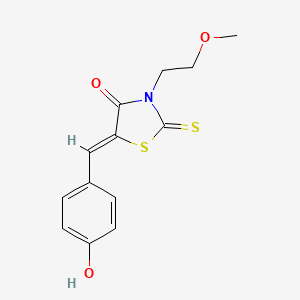
5-(4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
Descripción general
Descripción
5-(4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound has been extensively studied for its potential applications in cancer treatment, anti-inflammatory therapy, and as an antioxidant.
Mecanismo De Acción
The mechanism of action of 5-(4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act through multiple pathways, including the activation of the p53 pathway and the inhibition of the NF-kB pathway. Additionally, this compound has been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the p53 pathway and inhibiting the NF-kB pathway. Additionally, it inhibits angiogenesis, which is important for tumor growth and metastasis.
Inflammation is a complex process that involves the production of pro-inflammatory cytokines and the activation of various enzymes. This compound has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the expression of COX-2 and iNOS, which are enzymes involved in the production of these cytokines. This compound has also been demonstrated to reduce oxidative stress and to scavenge free radicals, which are implicated in the pathogenesis of many chronic diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its high yield and purity. This compound can be synthesized in large quantities and can be easily purified through recrystallization. Additionally, this compound has been extensively studied, and its mechanism of action is well understood.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on cancer cells, but it may also have toxic effects on normal cells. Therefore, it is important to use appropriate controls and to carefully monitor the concentration of this compound in cell culture experiments.
Direcciones Futuras
There are many potential future directions for research on 5-(4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one. Some of these directions include:
1. Further investigation of the mechanism of action of this compound, particularly its effects on the p53 and NF-kB pathways.
2. Exploration of the potential use of this compound in combination with other chemotherapeutic agents to enhance its efficacy.
3. Investigation of the potential use of this compound in animal models of cancer and chronic diseases.
4. Investigation of the potential use of this compound as a radioprotective agent in cancer treatment.
5. Investigation of the potential use of this compound as a therapeutic agent for neurodegenerative diseases.
Conclusion:
This compound is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound has been extensively studied for its potential applications in cancer treatment, anti-inflammatory therapy, and as an antioxidant. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways, including the activation of the p53 pathway and the inhibition of the NF-kB pathway. Further research is needed to fully elucidate the potential of this compound in the treatment of cancer and other chronic diseases.
Aplicaciones Científicas De Investigación
5-(4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in cancer treatment. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway and inhibiting the NF-kB pathway. Additionally, this compound has been demonstrated to inhibit angiogenesis, which is a critical process for tumor growth and metastasis.
Furthermore, this compound has been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to reduce the expression of COX-2 and iNOS. This compound has also been demonstrated to reduce oxidative stress and to scavenge free radicals, which are implicated in the pathogenesis of many chronic diseases.
Propiedades
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-17-7-6-14-12(16)11(19-13(14)18)8-9-2-4-10(15)5-3-9/h2-5,8,15H,6-7H2,1H3/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZKIQOAPAJAKL-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10416678 | |
| Record name | ZINC02677633 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10416678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5879-70-9 | |
| Record name | ZINC02677633 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10416678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3896035.png)
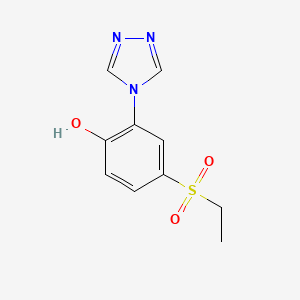
![N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3896043.png)
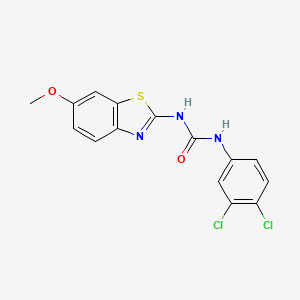
![5-(3-bromobenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B3896049.png)
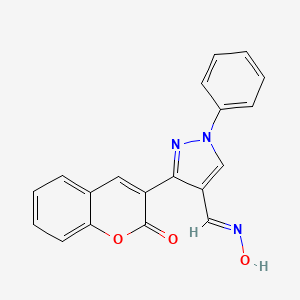

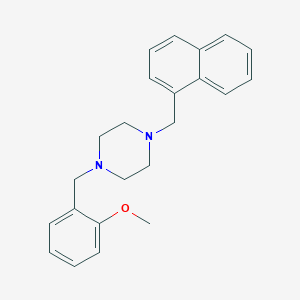
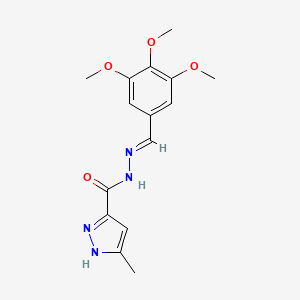
![1-(3-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B3896095.png)
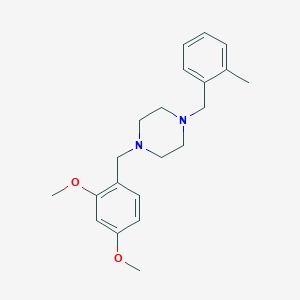

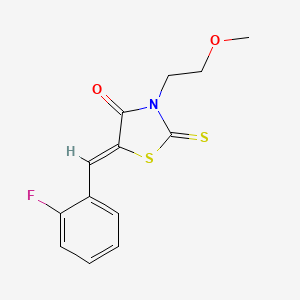
![7,9-dimethyl-3-phenyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B3896128.png)